molecular formula C16H23NS B14727068 2-Nonyl-1,3-benzothiazole CAS No. 6340-30-3

2-Nonyl-1,3-benzothiazole

Cat. No.: B14727068
CAS No.: 6340-30-3
M. Wt: 261.4 g/mol
InChI Key: AICWWPXXVFXLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nonyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The nonyl group attached to the second position of the benzothiazole ring makes this compound unique. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-benzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with nonyl aldehyde under acidic conditions. The reaction typically proceeds as follows:

C6H4(NH2)SH+C9H19CHOC6H4(NH)SC9H19+H2O\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{C}_9\text{H}_{19}\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{C}_9\text{H}_{19} + \text{H}_2\text{O} C6​H4​(NH2​)SH+C9​H19​CHO→C6​H4​(NH)SC9​H19​+H2​O

This reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated benzothiazoles, alkylated derivatives.

Scientific Research Applications

2-Nonyl-1,3-benzothiazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized as a vulcanization accelerator in rubber production and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 2-Nonyl-1,3-benzothiazole varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.

Comparison with Similar Compounds

    2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a nonyl group.

    2-Phenyl-1,3-benzothiazole: Contains a phenyl group, used in different applications such as fluorescence probes.

    2-Amino-1,3-benzothiazole: Contains an amino group, widely used in medicinal chemistry.

Uniqueness: 2-Nonyl-1,3-benzothiazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and industrial materials. This makes it particularly useful in applications requiring enhanced lipophilicity and surface activity.

Properties

CAS No.

6340-30-3

Molecular Formula

C16H23NS

Molecular Weight

261.4 g/mol

IUPAC Name

2-nonyl-1,3-benzothiazole

InChI

InChI=1S/C16H23NS/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3

InChI Key

AICWWPXXVFXLOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.